![molecular formula C17H20O5 B1164241 8alpha-Acetoxyarglabin CAS No. 126829-70-7](/img/structure/B1164241.png)
8alpha-Acetoxyarglabin
Overview
Description
8alpha-Acetoxyarglabin is a type of compound known as sesquiterpenoids . It has a molecular formula of C17H20O5 and a molecular weight of 304.34 g/mol . This compound is derived from the aerial parts of Artemisia Myriantha Wall.Ex Bess . It is a powder in physical form .
Physical And Chemical Properties Analysis
8alpha-Acetoxyarglabin is a powder in physical form . It has a molecular weight of 304.34 g/mol . The compound is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Scientific Research Applications
Abietane Diterpenoids Research
- A study focused on abietane diterpenoids, similar in structure to 8alpha-Acetoxyarglabin, found in the cones of Larix kaempferi. These compounds demonstrated inhibitory effects on Epstein-Barr virus activation, suggesting potential antitumor properties (Ohtsu et al., 2001).
Sesquiterpene Lactones Studies
- Research on sesquiterpene lactones from Centaurea spinosa revealed their antibacterial and cytotoxic activities. These findings highlight the potential of such compounds in therapeutic applications (Saroglou et al., 2005).
Diterpenoids from Eragrostis Viscosa
- Labdanes with a similar structure to 8alpha-Acetoxyarglabin, extracted from Eragrostis viscosa, showed moderate activity against the snail Biomphalaria glabrata, indicating potential use in pest control or as bioactive agents (Sebastião et al., 2010).
Defensive Chemistry of Senecio Miser
- Compounds from Senecio miser, including eremophilanolides, showed strong insect antifeedant properties. This supports their role in plant defense and potential applications in agricultural pest management (Reina et al., 2001).
COX Inhibition by Labdane Diterpenes
- New labdane diterpenes from Crassocephalum mannii exhibited selective inhibitory activity against cyclooxygenases (COX-1 and COX-2). This suggests potential applications in anti-inflammatory drug development (Hegazy et al., 2008).
Triterpene Acids and Anti-tumor Promoting Effects
- Triterpene acids from Poria cocos displayed anti-tumor-promoting effects. This suggests their potential use in cancer prevention or therapy (Akihisa et al., 2007).
properties
IUPAC Name |
[(1R,3S,5S,6R,10S,11R)-3,12-dimethyl-7-methylidene-8-oxo-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-5-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-8-5-6-17-13(8)14-12(9(2)15(19)21-14)11(20-10(3)18)7-16(17,4)22-17/h5,11-14H,2,6-7H2,1,3-4H3/t11-,12+,13+,14-,16-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDIWDKHXGYAMS-URCHBCGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC23C1C4C(C(CC2(O3)C)OC(=O)C)C(=C)C(=O)O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@]23[C@H]1[C@@H]4[C@@H]([C@H](C[C@@]2(O3)C)OC(=O)C)C(=C)C(=O)O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8alpha-Acetoxyarglabin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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